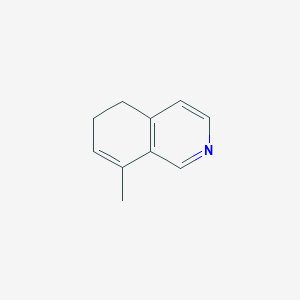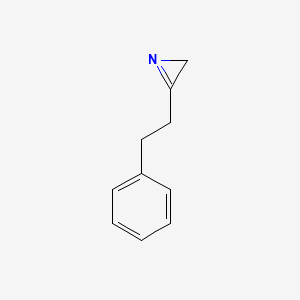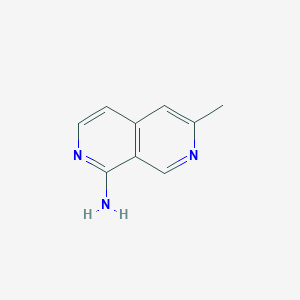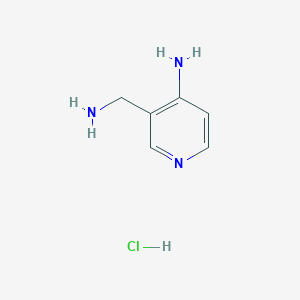
(1-Ethyl-1H-imidazol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the first position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of (1-Ethyl-1H-imidazol-2-yl)boronic acid may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The imidazole ring is a common motif in enzyme inhibitors and other biologically active molecules.
Industry: Used in the synthesis of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)boronic acid in biological systems often involves the interaction of the imidazole ring with enzyme active sites, where it can act as an inhibitor by coordinating with metal ions or forming hydrogen bonds with amino acid residues . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)boronic acid
- (1-Propyl-1H-imidazol-2-yl)boronic acid
- (1-Butyl-1H-imidazol-2-yl)boronic acid
Comparison: (1-Ethyl-1H-imidazol-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis. In comparison, the methyl derivative may exhibit lower steric hindrance, while the propyl and butyl derivatives may have increased steric effects, potentially affecting their reactivity and binding affinity.
Properties
Molecular Formula |
C5H9BN2O2 |
|---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4,9-10H,2H2,1H3 |
InChI Key |
LKFCFTOCAAPLGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN1CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)

![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)


![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)


